molecular formula C15H13Cl2N3O5S B4176746 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

Cat. No. B4176746
M. Wt: 418.3 g/mol
InChI Key: HIOHHDUGFZNPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, commonly referred to as DASPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

DASPA exerts its biological effects by inhibiting the activity of protein kinases, particularly the Src family kinases. By blocking the activity of these enzymes, DASPA can modulate various cellular processes, including cell proliferation, migration, and differentiation. Additionally, DASPA has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation.
Biochemical and Physiological Effects
DASPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, DASPA has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a cancer therapeutic. In T cells, DASPA has been shown to inhibit activation and proliferation, suggesting its potential as an immunosuppressive agent. Additionally, DASPA has been shown to modulate the activity of ion channels, which may have implications for the treatment of various diseases, including autoimmune disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASPA in lab experiments is its high selectivity for Src family kinases, which allows for the specific modulation of these enzymes without affecting other cellular processes. Additionally, DASPA has been shown to exhibit low toxicity in vitro and in vivo, making it a promising drug candidate. However, one of the limitations of using DASPA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain assays.

Future Directions

There are several potential future directions for research on DASPA. One area of interest is the development of DASPA-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DASPA on ion channels, which may have implications for the development of novel therapeutics for various diseases. Finally, the development of more efficient synthesis methods for DASPA may facilitate its use in a wider range of scientific applications.

Scientific Research Applications

DASPA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DASPA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, DASPA has been used as a tool to study the function of protein kinases, enzymes that play a crucial role in cell signaling pathways. In pharmacology, DASPA has been evaluated for its ability to modulate the activity of ion channels, which are important targets for drug development.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O5S/c1-9(15(21)18-11-3-2-4-12(8-11)20(22)23)19-26(24,25)14-7-10(16)5-6-13(14)17/h2-9,19H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOHHDUGFZNPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

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